An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene
An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dichloro-2-iodo-3-methylbenzene (CAS No. 175277-97-1), a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its potential applications in the development of novel therapeutic agents. The strategic arrangement of chloro, iodo, and methyl substituents on the benzene ring offers multiple reaction sites with differential reactivity, making it a valuable scaffold for the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction
Polysubstituted aromatic compounds are fundamental components in the design and synthesis of a vast array of pharmaceuticals. The specific nature and placement of substituents on the aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. 1,5-Dichloro-2-iodo-3-methylbenzene is a unique trifunctionalized benzene derivative that presents a compelling platform for the construction of diverse molecular architectures. The presence of two chlorine atoms, an iodine atom, and a methyl group provides a rich landscape for chemical modification. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, while the chloro and methyl groups can be targeted for further functionalization or can serve to modulate the electronic and steric properties of the molecule. This guide will explore the synthesis, properties, and potential applications of this compound, with a focus on its utility in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of 1,5-dichloro-2-iodo-3-methylbenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175277-97-1 | [1] |
| Molecular Formula | C₇H₅Cl₂I | [1] |
| Molecular Weight | 286.93 g/mol | [2] |
| IUPAC Name | 1,5-Dichloro-2-iodo-3-methylbenzene | |
| SMILES | CC1=C(I)C(Cl)=CC(Cl)=C1 | [2] |
| Appearance | Expected to be a solid at room temperature | |
| Purity | Typically >98% when commercially available | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |
Proposed Synthesis
Synthetic Pathway
The proposed synthesis involves the electrophilic iodination of 3,5-dichlorotoluene. The methyl group is an ortho-, para-director, and the chlorine atoms are also ortho-, para-directing but are deactivating. In this case, the directing effects of the methyl and chloro groups will influence the position of iodination. The most likely position for iodination is ortho to the methyl group and meta to both chloro groups, which would yield the desired product.
Caption: Proposed synthetic pathway for 1,5-dichloro-2-iodo-3-methylbenzene.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard methods for the iodination of aromatic compounds.
Materials:
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3,5-Dichlorotoluene
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Iodine (I₂)
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Nitric acid (HNO₃, concentrated) or Iodic acid (HIO₃)
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Acetic acid (glacial)
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Sodium thiosulfate (Na₂S₂O₃)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Stirring plate and magnetic stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 3,5-dichlorotoluene (1 equivalent) in glacial acetic acid.
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Add iodine (1.1 equivalents) to the solution and stir until it dissolves.
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Slowly add a suitable oxidizing agent, such as concentrated nitric acid or iodic acid (catalytic amount), to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1,5-dichloro-2-iodo-3-methylbenzene.
Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (NMR, IR, MS) of the purified product and comparing it with the expected data. The melting point of the crystalline product can also serve as an indicator of purity.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.3-2.5 ppm.- Two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two aromatic protons. The coupling constant would be small (meta-coupling). |
| ¹³C NMR | - A signal for the methyl carbon around 20-25 ppm.- Six distinct signals in the aromatic region (around 120-145 ppm) for the benzene ring carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect. |
| FTIR (cm⁻¹) | - C-H stretching (aromatic) around 3050-3100 cm⁻¹.- C-H stretching (aliphatic, from methyl group) around 2850-2960 cm⁻¹.- C=C stretching (aromatic) around 1450-1600 cm⁻¹.- C-Cl stretching around 1000-1100 cm⁻¹.- C-I stretching in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 286 (and isotopic peaks for Cl).- Characteristic fragmentation patterns including the loss of I, Cl, and CH₃. |
Reactivity and Applications in Drug Development
The synthetic utility of 1,5-dichloro-2-iodo-3-methylbenzene in drug discovery stems from the differential reactivity of its halogen substituents. The C-I bond is significantly more reactive than the C-Cl bonds in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position.
Selective Cross-Coupling Reactions
The iodine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 2-position while leaving the chloro groups intact for potential subsequent transformations.
Caption: General workflow for selective cross-coupling reactions.
The ability to perform selective transformations is a cornerstone of modern medicinal chemistry, allowing for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
A Versatile Building Block
The resulting 2-substituted-1,5-dichloro-3-methylbenzene derivatives can serve as advanced intermediates for the synthesis of more complex drug candidates. The remaining chloro and methyl groups can be further modified or can contribute to the overall pharmacological profile of the final molecule. The presence of chlorine atoms can enhance metabolic stability and lipophilicity, which are important pharmacokinetic parameters.
The strategic placement of the substituents makes this molecule an attractive starting point for the synthesis of compounds targeting a variety of biological targets where a specific substitution pattern on an aromatic ring is required for optimal binding.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1,5-dichloro-2-iodo-3-methylbenzene. While specific toxicity data is not available, the safety data sheets (SDS) for structurally similar compounds provide general guidance.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1,5-Dichloro-2-iodo-3-methylbenzene is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules and compound libraries for drug discovery programs. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. As the demand for novel and diverse chemical scaffolds continues to grow in the pharmaceutical industry, compounds like 1,5-dichloro-2-iodo-3-methylbenzene will undoubtedly play an increasingly important role in the development of new therapeutic agents.
References
- SAFETY DATA SHEET - TCI Chemicals. (URL: not available)
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1,5-二氯-2-碘-3-甲苯| CAS:175277-97-1 | 郑州阿尔法化工有限公司. (URL: [Link])
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Iodination of 3,5-Dichloroanisole Using Silver Salts - eGrove - University of Mississippi. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem - NIH. (URL: [Link])
-
Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])
- CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google P
-
Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])
-
Toluene In The Pharmaceutical Industry - Batong Group. (URL: [Link])
-
Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC - NIH. (URL: [Link])
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL: [Link])
-
Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. (URL: [Link])
-
FTIR Spectrum. (URL: [Link])
-
Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])
